Etobenzanid
Overview
Description
Etobenzanid, also known as N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, is a chemical compound with the molecular formula C16H15Cl2NO3 and a molecular weight of 340.20 g/mol . It is typically found as a white crystalline powder and is known for its use in various industrial and agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etobenzanid can be synthesized through a multi-step process involving the reaction of 2,3-dichloroaniline with 4-ethoxymethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Etobenzanid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Etobenzanid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Etobenzanid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms . This inhibition is often achieved through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-4-methoxybenzamide
- N-(2,3-dichlorophenyl)-4-ethoxybenzamide
- N-(2,3-dichlorophenyl)-4-hydroxybenzamide
Uniqueness
Etobenzanid is unique due to its ethoxymethoxy substituent, which imparts distinct physicochemical properties such as solubility and reactivity . This makes it particularly effective in its applications compared to similar compounds that lack this substituent.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-10-22-12-8-6-11(7-9-12)16(20)19-14-5-3-4-13(17)15(14)18/h3-9H,2,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWUMLXQKFTJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058188 | |
Record name | Etobenzanid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79540-50-4 | |
Record name | Etobenzanid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79540-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etobenzanid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079540504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etobenzanid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOBENZANID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X319031ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is etobenzanid used in combination with other herbicides?
A1: this compound is often used in herbicidal mixtures to enhance its effectiveness and broaden its spectrum of control. Research indicates that this compound can be effectively combined with other herbicides like fentrazamide, haloxyfop, sethoxydim, and dithiopyr for controlling grass weeds in rice. [, ] These mixtures are typically formulated to have a weight ratio of this compound to the other active compounds ranging from 1:20000 to 200:1. [] This approach helps manage weed resistance and provides more comprehensive weed control in rice paddies.
Q2: Are there any other herbicides that target similar weeds as this compound in rice cultivation?
A2: Yes, research highlights several other herbicides that demonstrate selective control against similar weed types as this compound in rice cultivation. For instance, 2,4-D, MCPA, mecoprop, mecoprop-P, tritosulfuron, halosulfuron-methyl, dicamba, acifluorfen, carfentrazone, bentazone, and triclopyr exhibit selective action primarily against dicotyledonous weeds and sedges in rice. [] Farmers and researchers can consider these alternative or complementary options to develop effective weed management strategies.
Q3: Does combining this compound with other herbicides impact its efficacy?
A3: Research suggests that combining this compound with specific herbicides can lead to synergistic effects, meaning the combined effect is greater than the sum of the individual effects. For example, mixtures containing this compound and herbicides like pendimethalin, clomazone, oxadiargyl, cyclosulfamuron, azimsulfuron, nicosulfuron, cinmethylin, indanofan, pentoxazone, pyribenzoxim, oxaziclomefone, fluthiamide, and mesotrione have shown efficacy against both grass weeds and dicotyledonous weeds, including sedges, in rice. [] This synergistic action allows for broader weed control with potentially lower application rates of individual herbicides.
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